molecular formula C17H20FN3O2 B2993141 1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide CAS No. 2097930-62-4

1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide

Cat. No. B2993141
CAS RN: 2097930-62-4
M. Wt: 317.364
InChI Key: CURADDSAWGSVIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, is a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the types of intermolecular forces it can participate in .

Scientific Research Applications

Neurotensin Receptor Type 2 Compound

Compounds similar to “1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide” have been identified as selective nonpeptide neurotensin receptor type 2 compounds . Neurotensin receptors are a type of protein that is found in the nervous system and are involved in a variety of biological processes, including pain perception, body temperature regulation, and dopamine production.

Antiproliferative Activities

Some pyrazole-sulfonamide derivatives, which are structurally similar to the compound , have shown antiproliferative activities . These compounds were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines . Some of the tested compounds showed promising broad-spectrum antitumor activity comparable to the activities of commonly used anticancer drugs, 5-fluorouracil and cisplatin .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed on a compound similar to “1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide” to justify its potent in vitro antipromastigote activity . This suggests potential applications in the treatment of diseases caused by parasites, such as leishmaniasis and malaria .

Biological Activities

Research has been conducted on the biological activities of newly synthesized pyrazoline derivatives . While the results were not statistically significant, the study suggests potential applications in the field of biology .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its exact structure, investigation of its reactivity, and testing of its biological activity .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-15-4-2-14(3-5-15)17(6-7-17)16(22)19-9-12-23-13-11-21-10-1-8-20-21/h1-5,8,10H,6-7,9,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURADDSAWGSVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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